REACTION_SMILES
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[CH2:26]([Cl:27])[Cl:28].[CH3:1][O:2][c:3]1[c:4]([CH:5]=[O:6])[cH:7][cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12].[Cl:15][c:16]1[cH:17][cH:18][cH:19][c:20]([C:21]([O:22][OH:24])=[O:23])[cH:25]1>>[CH3:1][O:2][c:3]1[c:4]([OH:23])[cH:7][cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)c(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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COc1ccc(O)c(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |